3-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile
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Overview
Description
The compound “3-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a pyridinyl group, an indole group, and a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile and chlorophenyl groups could influence its solubility, boiling point, and melting point .Scientific Research Applications
Organic Solar Cells
Acrylonitrile derivatives have been investigated for their potential use in organic solar cells. For instance, a novel soluble asymmetric acrylonitrile derivative was synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. Its optical and electronic properties, as well as photovoltaic performance, were extensively investigated, highlighting the compound's relevance in the development of solar energy technologies (Kazici et al., 2016).
Photophysical Properties
The photophysical properties of acrylonitrile derivatives, particularly those incorporating core pyridine and phenyl moieties, have been the subject of detailed experimental and theoretical studies. Such research sheds light on the compounds' optical properties, influenced by factors like solvent interaction, and their potential applications in materials science (Castillo et al., 2021).
Fluorescence Switching
Acrylonitrile derivatives featuring tetraphenylethylene functionalization have been designed and synthesized, demonstrating multi-stimuli responsive fluorescence switching. These compounds exhibit distinct solvatochromic behavior and aggregation-induced emission (AIE) properties, relevant for sensing and molecular electronics applications (Jia & Wen, 2020).
Anticancer Evaluation
Several acrylonitrile derivatives have been synthesized and evaluated for their antibacterial and anticancer activities, revealing the importance of the cyanide moiety for broad spectrum cytotoxicity. Such compounds have shown potent activities against various human cancer cell lines, underscoring their potential in medicinal chemistry and oncology research (Tarleton et al., 2012).
Molecular Packing and Intermolecular Interactions
The study of molecular packing and intermolecular interactions in polymorphs of acrylonitrile derivatives has provided insights into their solid-state properties and optical behavior. Understanding these interactions is crucial for the development of materials with specific photophysical characteristics (Percino et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2F3N3/c24-17-7-5-14(6-8-17)9-15(11-29)19-13-31(21-4-2-1-3-18(19)21)22-20(25)10-16(12-30-22)23(26,27)28/h1-10,12-13H/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPHEGYZRACSIZ-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=CC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C(=C\C4=CC=C(C=C4)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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